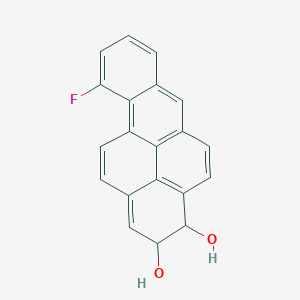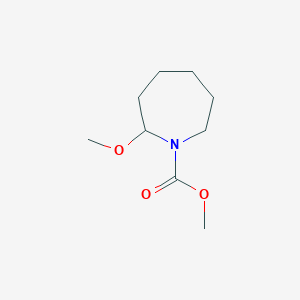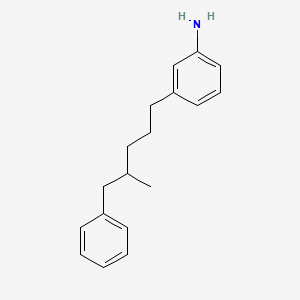![molecular formula C15H10N2O3 B14415113 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS No. 83414-49-7](/img/structure/B14415113.png)
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is an organic compound with the molecular formula C15H10N2O3. It is characterized by a nearly orthogonal relationship between its ring systems, with the dihedral angle between the rings being approximately 86.13° . The nitro group is approximately coplanar with the pyridine ring, allowing for close interactions within the crystal structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine typically involves the reaction of 2-naphthol with 5-nitropyridine under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Reduction: The major product is 2-[(Naphthalen-2-yl)oxy]-5-aminopyridine.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biological effects, depending on the specific application. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine
- 2-[(Naphthalen-2-yl)oxy]acetamide
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is unique due to its specific structural arrangement, which allows for distinct interactions within its crystal structure.
Propriétés
Numéro CAS |
83414-49-7 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-naphthalen-2-yloxy-5-nitropyridine |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Clé InChI |
PKKYICIDXVYJLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)



![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)



